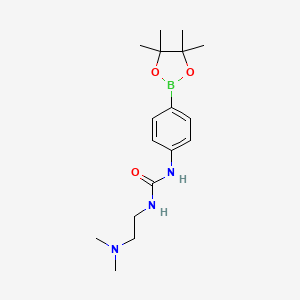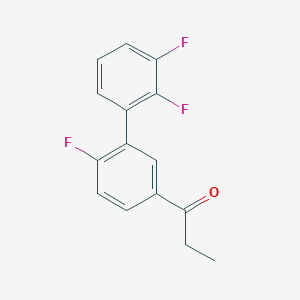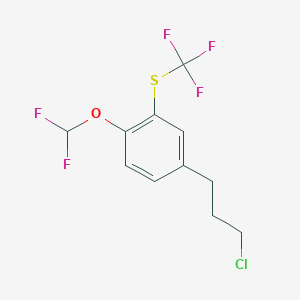
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate is a chemical compound with the molecular formula C12H11N3O2 It is a derivative of picolinic acid, featuring a pyrimidine ring attached to the picolinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate typically involves the reaction of 5-methyl-3-(pyrimidin-2-yl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate has several scientific research applications:
作用机制
The mechanism of action of Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects against bacterial biofilms.
Uniqueness
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate is unique due to its specific structure, which combines a picolinic acid derivative with a pyrimidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
methyl 5-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-8-6-9(11-13-4-3-5-14-11)10(15-7-8)12(16)17-2/h3-7H,1-2H3 |
InChI 键 |
USHJLGFPZYPGDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)



![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)



